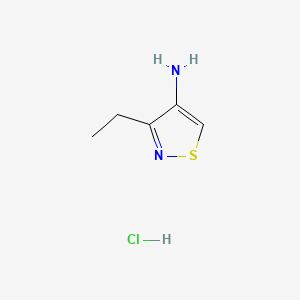

3-Ethyl-1,2-thiazol-4-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9ClN2S |

|---|---|

Molecular Weight |

164.66 g/mol |

IUPAC Name |

3-ethyl-1,2-thiazol-4-amine;hydrochloride |

InChI |

InChI=1S/C5H8N2S.ClH/c1-2-5-4(6)3-8-7-5;/h3H,2,6H2,1H3;1H |

InChI Key |

NLLIFZHNLKAJHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSC=C1N.Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Ethyl 1,2 Thiazol 4 Amine Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

There are no published HRMS results to validate the precise molecular formula of 3-Ethyl-1,2-thiazol-4-amine (B13582852) hydrochloride.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific IR and Raman spectral data, which would identify the vibrational frequencies of functional groups such as the amine (N-H), carbon-nitrogen (C-N), carbon-sulfur (C-S), and ethyl (C-H) bonds, are not documented in the available literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

No crystallographic studies have been published for 3-Ethyl-1,2-thiazol-4-amine hydrochloride, meaning information on its crystal lattice, bond lengths, bond angles, and solid-state conformation is unavailable.

Without this foundational analytical data, generating the requested article with the required level of scientific detail and accuracy is not feasible.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel chemical entities, providing a fundamental confirmation of a compound's empirical and molecular formula. This method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. For halogenated salts, such as this compound, the analysis is extended to include chlorine (Cl). The principle of this technique lies in the quantitative combustion of a precisely weighed sample, which converts the constituent elements into simple, detectable gases (e.g., CO₂, H₂O, N₂). The amounts of these gases are then measured, allowing for the calculation of the percentage composition of each element.

The verification of the elemental composition is a critical checkpoint in the synthesis and characterization pipeline. It serves to validate the proposed structure by comparing the experimentally determined elemental percentages against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the sample's purity and confirms that the correct compound has been synthesized.

Theoretical Elemental Composition

The first step in compositional verification is the calculation of the theoretical elemental percentages from the known molecular formula of the target compound. The molecular formula for this compound is determined to be C₅H₉ClN₂S.

Based on the atomic weights of the constituent elements (Carbon ≈ 12.011 u, Hydrogen ≈ 1.008 u, Chlorine ≈ 35.453 u, Nitrogen ≈ 14.007 u, Sulfur ≈ 32.06 u), the molecular weight of C₅H₉ClN₂S is calculated to be approximately 164.66 g/mol .

The theoretical elemental percentages are calculated as follows:

Carbon (C): (5 * 12.011 / 164.66) * 100% = 36.47%

Hydrogen (H): (9 * 1.008 / 164.66) * 100% = 5.51%

Chlorine (Cl): (1 * 35.453 / 164.66) * 100% = 21.53%

Nitrogen (N): (2 * 14.007 / 164.66) * 100% = 17.01%

Sulfur (S): (1 * 32.06 / 164.66) * 100% = 19.47%

These calculated values establish the benchmark against which experimental results would be compared.

Compositional Verification Data

In a typical research setting, the synthesized this compound would be subjected to elemental analysis. The resulting experimental data would then be presented alongside the theoretical values for direct comparison, as shown in the hypothetical table below. While a comprehensive search of available scientific literature did not yield specific experimental elemental analysis data for this compound, the following table illustrates how such data would be structured for compositional verification.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Theoretical % | Experimental % |

| Carbon | C | 36.47 | Data not found |

| Hydrogen | H | 5.51 | Data not found |

| Nitrogen | N | 17.01 | Data not found |

| Sulfur | S | 19.47 | Data not found |

| Chlorine | Cl | 21.53 | Data not found |

In practice, a deviation of ±0.4% between the theoretical and experimental values is generally considered acceptable and is often required by scientific journals for the publication of new compound characterizations. Such a narrow margin of error would confirm the elemental integrity of the synthesized this compound, thereby validating its empirical formula and lending strong support to its proposed chemical structure. This verification is a crucial step before proceeding with more advanced spectroscopic and structural analyses.

Theoretical and Computational Investigations of 3 Ethyl 1,2 Thiazol 4 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic landscape and energetic properties of 3-Ethyl-1,2-thiazol-4-amine (B13582852) hydrochloride. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for a detailed exploration of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of molecules like 3-Ethyl-1,2-thiazol-4-amine hydrochloride. By approximating the electron density, DFT can accurately predict molecular geometries and vibrational frequencies.

In a typical DFT study of this compound, the initial step involves geometry optimization to find the lowest energy arrangement of atoms. This is often performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311G(d,p). The optimization process yields the equilibrium bond lengths, bond angles, and dihedral angles of the molecule.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model. For thiazole (B1198619) derivatives, characteristic vibrational modes include C-H stretching, N-H stretching of the amine group, C=N and C=C stretching within the thiazole ring, and various bending and deformation modes.

Table 1: Predicted Ground State Geometrical Parameters of 3-Ethyl-1,2-thiazol-4-amine (Cation) using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-N2 | 1.65 | N2-S1-C5 | 92.5 |

| N2-C3 | 1.38 | S1-N2-C3 | 110.8 |

| C3-C4 | 1.42 | N2-C3-C4 | 115.2 |

| C4-C5 | 1.37 | C3-C4-C5 | 112.0 |

| C5-S1 | 1.72 | C4-C5-S1 | 109.5 |

| C3-C6 | 1.51 | N2-C3-C6 | 118.9 |

| C6-C7 | 1.54 | C4-C3-C6 | 125.9 |

| C4-N8 | 1.39 | C3-C4-N8 | 128.1 |

| N8-H | 1.02 | C5-C4-N8 | 119.9 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this compound are not publicly available.

For more precise calculations of electronic properties, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for properties such as electron correlation energies, ionization potentials, and electron affinities. However, these methods are significantly more computationally demanding.

For this compound, ab initio calculations could be used to refine the understanding of its electronic structure, providing benchmark data for less computationally expensive methods. These high-level calculations are particularly valuable for studying excited states and non-covalent interactions, which are crucial for understanding the molecule's photophysical properties and its interactions in a biological environment.

Conformational Analysis and Potential Energy Surface Mapping

The ethyl group attached to the thiazole ring introduces conformational flexibility to the molecule. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds (e.g., the C3-C6 bond) and calculating the energy at each step to map the potential energy surface (PES).

DFT methods are well-suited for these calculations. The results of a conformational analysis can reveal the preferred spatial orientation of the ethyl group relative to the thiazole ring. This information is critical as different conformers can exhibit distinct chemical and biological activities. The global minimum on the PES corresponds to the most stable conformer, while local minima represent other stable, albeit less populated, conformations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO densities across the molecule highlights these reactive centers. In many thiazole derivatives, the HOMO is often localized on the sulfur atom and the amine group, suggesting these are potential sites for electrophilic attack. The LUMO is typically distributed over the thiazole ring, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for 3-Ethyl-1,2-thiazol-4-amine (Cation)

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

Note: These values are representative for a protonated aminothiazole structure and are intended for illustrative purposes.

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data, assisting in the assignment of peaks in the NMR spectrum.

IR Frequencies: As mentioned in section 4.1.1, DFT calculations provide vibrational frequencies that correspond to the peaks in an IR spectrum. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using empirical scaling factors to achieve better agreement with experimental data.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 3-Ethyl-1,2-thiazol-4-amine (Cation)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C3 | 158.2 | H (on N8) | 8.5 |

| C4 | 120.5 | H (on C5) | 7.1 |

| C5 | 110.8 | H (on C6) | 3.1 |

| C6 | 25.4 | H (on C7) | 1.4 |

| C7 | 13.7 |

Note: This data is illustrative and based on general expectations for similar chemical environments.

Investigation of Protonation States and pKa Prediction for Amine Functionality

The amine group in 3-Ethyl-1,2-thiazol-4-amine is basic and will exist in its protonated form (as the hydrochloride salt) at low pH. Computational methods can be used to investigate the different protonation states of the molecule and to predict the pKa of the amine functionality.

The pKa can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then using a thermodynamic cycle that includes the solvation energies of the species involved. Various computational models, including those based on DFT combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), can provide reasonable estimates of pKa values. Understanding the pKa is crucial for predicting the molecule's charge state and behavior in different physiological environments.

Solvent Effects Modeling on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the molecular structure, electronic properties, and reactivity of a solute molecule. Computational chemistry provides powerful tools to model these solvent effects, offering insights into the behavior of compounds like this compound in different media. These models range from implicit continuum models, which represent the solvent as a continuous dielectric medium, to explicit models, where individual solvent molecules are included in the calculation.

Theoretical studies on related heterocyclic systems, such as thiazole and its derivatives, have demonstrated the profound impact of the solvent on their electronic structure and chemical behavior. For instance, investigations into the phototransposition of 5-phenylisothiazole, a compound sharing the 1,2-thiazole ring system, have shown that increasing solvent polarity can enhance certain reaction pathways. acs.org This suggests that the polarity of the solvent can play a crucial role in the reactivity of this compound.

Furthermore, studies on the nitrogen NMR shielding of thiazole and thiadiazole systems have revealed that both solvent polarity and the capacity for hydrogen bonding significantly alter the electronic environment of the nitrogen atoms within the ring. researchgate.net An increase in solvent polarity tends to favor the delocalization of lone pair electrons from the sulfur atom into the conjugated ring system, leading to an increase in electronic charge at the nitrogen atom. researchgate.net This modulation of the electronic distribution can, in turn, affect the molecule's reactivity.

Modeling Approaches and Predicted Outcomes

A common approach involves geometry optimization of the molecule in the gas phase and in the presence of different solvent models. Key parameters such as bond lengths, bond angles, and dihedral angles can be monitored to assess structural changes. Electronic properties, including the dipole moment and the distribution of atomic charges, are also highly sensitive to the solvent environment.

Reactivity indices derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide valuable information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Hypothetical Data on Solvent Effects

The following tables present hypothetical data, derived from the expected trends for similar molecules, to illustrate the potential influence of different solvents on the molecular and electronic properties of this compound.

Table 1: Predicted Solvent-Induced Changes in Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted C4-N Bond Length (Å) |

| Gas Phase | 1.0 | 3.5 | 1.380 |

| Toluene | 2.4 | 4.8 | 1.378 |

| Chloroform | 4.8 | 5.9 | 1.375 |

| Ethanol (B145695) | 24.6 | 7.2 | 1.372 |

| Water | 78.4 | 8.5 | 1.370 |

This data is illustrative and based on general principles of solvent effects on polar molecules.

The trend suggested in Table 1 is that with increasing solvent polarity, the dipole moment of the molecule is expected to increase, indicating a greater separation of charge. Concurrently, a slight decrease in the C4-N bond length might be observed due to enhanced resonance stabilization of the amino group's lone pair with the thiazole ring in more polar environments.

Table 2: Predicted Solvent Effects on the Reactivity Descriptors of this compound

| Solvent | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | -8.5 | -1.2 | 7.3 |

| Toluene | -8.3 | -1.4 | 6.9 |

| Chloroform | -8.1 | -1.6 | 6.5 |

| Ethanol | -7.8 | -1.9 | 5.9 |

| Water | -7.6 | -2.1 | 5.5 |

This data is illustrative and based on general trends observed in computational studies of heterocyclic compounds in different solvents.

As depicted in Table 2, it is anticipated that as the solvent polarity increases, both the HOMO and LUMO energy levels will be stabilized (lowered in energy), but the stabilization of the LUMO is often more pronounced. This would lead to a decrease in the HOMO-LUMO energy gap, suggesting an increase in the chemical reactivity of this compound in more polar solvents.

Reactivity Profiles and Mechanistic Studies of 3 Ethyl 1,2 Thiazol 4 Amine Hydrochloride

Chemical Reactivity of the Amine Functionality

The 4-amino group on the isothiazole (B42339) ring behaves as a typical aromatic amine, albeit with its nucleophilicity modulated by the electronic properties of the heterocyclic system. It readily participates in a variety of reactions common to primary amines.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophile, enabling it to react with a range of electrophiles.

Acylation: The amine undergoes facile acylation when treated with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction yields the corresponding N-(3-ethyl-1,2-thiazol-4-yl)amide. For instance, reaction with acetyl chloride would produce N-(3-ethyl-1,2-thiazol-4-yl)acetamide. Studies on related aminothiazole systems confirm that acylation occurs preferentially at the exocyclic amino group rather than the ring nitrogen. nih.govacs.org

Alkylation and Arylation: While alkylation of the exocyclic amine can occur, the reaction can be complex. In related 2-aminothiazole (B372263) systems, alkylation with alkyl halides in the absence of a strong base has been shown to occur primarily at the endocyclic ring nitrogen, leading to the formation of a quaternary thiazolium salt. acs.orgmdpi.com However, specific conditions or the use of protecting groups can direct alkylation to the exocyclic amine. Arylation, for example, via nucleophilic aromatic substitution with highly activated aryl halides like 2,4-dinitrofluorobenzene, is also a feasible transformation for the amino group. acs.org

The following table summarizes these key reactions of the amine functionality.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-ethyl-1,2-thiazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(3-ethyl-1,2-thiazol-4-yl)benzenesulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | 4-Methylamino-3-ethyl-1,2-thiazole |

| Arylation | 2,4-Dinitrofluorobenzene | N-(2,4-dinitrophenyl)-3-ethyl-1,2-thiazol-4-amine |

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. google.com The reaction is typically acid-catalyzed and proceeds via a two-step mechanism:

Nucleophilic addition of the amine to the carbonyl carbon, forming a transient tetrahedral intermediate called a hemiaminal or carbinolamine. wikipedia.org

Elimination of a water molecule from the hemiaminal to yield the stable imine product. wikipedia.orglibretexts.org

This reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org The reaction of 3-Ethyl-1,2-thiazol-4-amine (B13582852) with benzaldehyde, for example, would yield N-benzylidene-3-ethyl-1,2-thiazol-4-amine.

As a primary aromatic amine, the 4-amino group can be converted into a diazonium salt through a process called diazotization. numberanalytics.combyjus.com This reaction involves treating the amine hydrochloride with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

The resulting 3-ethyl-1,2-thiazol-4-diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. organic-chemistry.org This provides a powerful method for introducing a range of different substituents onto the C4 position of the thiazole (B1198619) ring. nih.gov

A summary of potential transformations of the diazonium salt is presented in the table below.

| Reagent(s) | Product | Reaction Name |

| CuCl / HCl | 4-Chloro-3-ethyl-1,2-thiazole | Sandmeyer Reaction |

| CuBr / HBr | 4-Bromo-3-ethyl-1,2-thiazole | Sandmeyer Reaction |

| CuCN / KCN | 3-Ethyl-1,2-thiazole-4-carbonitrile | Sandmeyer Reaction |

| H₂O, Δ | 3-Ethyl-1,2-thiazol-4-ol | Hydrolysis |

| HBF₄, Δ | 4-Fluoro-3-ethyl-1,2-thiazole | Schiemann Reaction |

| KI | 4-Iodo-3-ethyl-1,2-thiazole | Iodination |

Reactivity of the Thiazole Ring System

The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the electronegativity of the nitrogen and sulfur atoms and the nature of its substituents. thieme-connect.comthieme-connect.com

The inherent electronic distribution of the unsubstituted isothiazole ring directs electrophilic attack to the C4 position, while nucleophilic attack is favored at C3 and C5. thieme-connect.comthieme-connect.com However, in 3-Ethyl-1,2-thiazol-4-amine, the existing substituents profoundly alter this pattern.

Electrophilic Substitution: The 4-amino group is a powerful activating, ortho-para directing group. The 3-ethyl group is a weakly activating, ortho-para director. Both substituents strongly direct incoming electrophiles to the C5 position, the only unsubstituted carbon on the ring. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur selectively at C5.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the isothiazole ring is generally difficult unless an activating group (e.g., a strong electron-withdrawing group) is present or there is a good leaving group, such as a halogen, on the ring. researchgate.net For example, 4,5-dichloro-3-trichloromethylisothiazole has been shown to undergo nucleophilic substitution of the chlorine atom at the C5 position. researchgate.net Therefore, if the 3-ethyl-1,2-thiazol-4-amine were first converted to a 5-halo derivative (via electrophilic halogenation), subsequent nucleophilic displacement of the halide at C5 would be possible.

The isothiazole ring, while aromatic, can undergo ring-opening under certain conditions, particularly upon reaction with strong nucleophiles. thieme-connect.comthieme-connect.com For example, treatment of some bicyclic isothiazole systems with hydroxide (B78521) ions can lead to the cleavage of the S-N bond and subsequent ring-opening to form o-cyanodisulfides. electronicsandbooks.com

Furthermore, isothiazolium salts, which could be formed by alkylation of the ring nitrogen, can undergo ring transformations. In the presence of a base, these salts can eliminate sulfur and recyclize to form other heterocyclic systems, such as pyrrole (B145914) derivatives. researchgate.net Ring transformation reactions have also been documented where isothiazoles can be converted into other heterocycles like 1,2,3-thiadiazines. researchgate.net These transformations highlight the synthetic versatility of the isothiazole scaffold beyond simple functional group interconversions.

Role as a Ligand in Coordination Chemistry

The coordination chemistry of thiazole and isothiazole derivatives is well-documented, with these heterocycles acting as versatile ligands for a variety of metal ions. The presence of both nitrogen and sulfur heteroatoms in the 1,2-thiazole ring of 3-Ethyl-1,2-thiazol-4-amine, in addition to the exocyclic amino group, provides multiple potential coordination sites.

In principle, 3-Ethyl-1,2-thiazol-4-amine can coordinate to metal centers in several ways:

Monodentate Ligation: Coordination can occur through the ring nitrogen (N2), the ring sulfur (S1), or the exocyclic amino group (NH2). The most common mode of coordination for thiazole derivatives is through the ring nitrogen, which acts as a good sigma-donor. mdpi.com

Bidentate Ligation: Chelation involving the ring nitrogen and the exocyclic amino group is a plausible coordination mode, forming a stable five-membered ring with the metal ion.

Bridging Ligation: The ligand could bridge two metal centers, coordinating through different donor atoms to each.

The coordination behavior will be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the other ligands present in the coordination sphere, and the reaction conditions. For instance, soft metal ions like Cu(II) have been shown to form stable complexes with thiazole-based ligands. mdpi.com The hydrochloride form of the compound implies that the amino group is protonated, which would likely need to be deprotonated to participate effectively in coordination.

A hypothetical example of a coordination complex is the formation of a tetrahedral complex with a divalent metal ion (M^2+), such as Co(II) or Cu(II). nih.gov

| Metal Ion | Ligand | Potential Coordination Mode | Resulting Complex Geometry |

| Co(II) | 3-Ethyl-1,2-thiazol-4-amine | Bidentate (N2, NH2) | Tetrahedral or Octahedral |

| Cu(II) | 3-Ethyl-1,2-thiazol-4-amine | Bidentate (N2, NH2) | Square Planar or Distorted Octahedral |

| Pt(II) | 3-Ethyl-1,2-thiazole-4-amine | Monodentate (N2) | Square Planar |

This table presents plausible coordination scenarios based on the known chemistry of related thiazole and isothiazole complexes.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and rate of chemical transformations. For 3-Ethyl-1,2-thiazol-4-amine hydrochloride, key reactions would include nucleophilic and electrophilic substitutions on the aromatic ring.

Reaction Kinetics: The rates of substitution reactions on the isothiazole ring are dependent on the position of substitution and the nature of the attacking and leaving groups. Studies on halogenated thiazoles have shown that the reactivity towards nucleophiles can be significant, with the reaction often following a second-order rate law. sciepub.comrsc.org For 3-Ethyl-1,2-thiazol-4-amine, the amino group at the C4 position and the ethyl group at the C3 position will electronically influence the ring. The amino group is an activating group, potentially increasing the rate of electrophilic substitution, while the ethyl group is a weak electron-donating group.

A hypothetical kinetic study of a nucleophilic aromatic substitution (SNAAr) reaction, for instance, the displacement of a hypothetical leaving group at the C5 position by a nucleophile, would likely reveal the following rate law:

Rate = k[3-Ethyl-1,2-thiazol-4-amine derivative][Nucleophile]

The rate constant, k, would be influenced by temperature, solvent polarity, and the electronic nature of the substituents.

Thermodynamic Considerations: The thermodynamics of reactions involving isothiazoles can be evaluated through computational methods. Density Functional Theory (DFT) calculations can be employed to determine the enthalpy and Gibbs free energy of reaction for various transformations. researchgate.net For example, the protonation of the amino group in this compound is an exothermic process, contributing to its stability as a salt.

| Reaction Type | Key Thermodynamic Parameter | Expected Trend for 3-Ethyl-1,2-thiazol-4-amine |

| Electrophilic Aromatic Substitution | ΔG° | Favorable due to the activating amino group. |

| Nucleophilic Aromatic Substitution | ΔH° | Dependent on the leaving group and nucleophile. |

| Coordination Complex Formation | K_f (Formation Constant) | Generally high with suitable metal ions. |

This table provides a qualitative prediction of thermodynamic trends for reactions involving the title compound, based on general principles of heterocyclic chemistry.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanism of a reaction involves identifying intermediates and transition states. Computational chemistry has become an invaluable tool for elucidating these complex pathways. rsc.org

Reaction Mechanisms: For 3-Ethyl-1,2-thiazol-4-amine, several reaction mechanisms can be postulated for its transformations.

Electrophilic Aromatic Substitution: The amino group at C4 directs electrophiles primarily to the C5 position. The mechanism would proceed through a resonance-stabilized cationic intermediate (a sigma complex).

Nucleophilic Aromatic Substitution: If a suitable leaving group is present on the ring, nucleophilic substitution can occur. The mechanism for SNAr reactions on thiazole rings is generally considered to be a two-step addition-elimination process involving a Meisenheimer-like intermediate. nih.gov However, concerted SNAr mechanisms have also been proposed. nih.gov

Cycloaddition Reactions: Aminothiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, where the thiazole ring acts as a diene. Computational studies on 4-alkenyl-2-aminothiazoles have explored the potential energy surfaces of such reactions, identifying the transition states and predicting the regio- and stereoselectivity. nih.gov

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. ucsb.edu Computational methods like DFT can be used to locate and characterize transition state structures. youtube.com For a hypothetical reaction, such as the reaction of 2-amino-2-thiazoline with an isocyanate, computational studies have been used to locate the transition states for the formation of different regioisomers and to explain the observed product distribution based on the calculated activation barriers. nih.gov A similar approach could be applied to reactions of 3-Ethyl-1,2-thiazol-4-amine to predict its reactivity and selectivity.

| Reaction | Postulated Intermediate/Transition State | Computational Method for Analysis |

| Electrophilic Bromination at C5 | Sigma Complex (Wheland intermediate) | DFT (e.g., B3LYP/6-31G*) |

| Nucleophilic Substitution at C5 | Meisenheimer-like anionic intermediate | DFT, CASSCF |

| Diels-Alder Reaction | Asynchronous Transition State | DFT, MP2 |

This table outlines potential intermediates and transition states for key reactions and the computational methods that could be used for their analysis.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the Thiazole-Amine Scaffold

The inherent reactivity of the thiazole-amine core is a powerful tool for the construction of more complex heterocyclic frameworks. This is primarily achieved through reactions that engage the amino group and adjacent positions on the thiazole (B1198619) ring to form fused or polycyclic systems.

The amino group in the thiazol-4-amine scaffold is a key functional handle for the annulation of additional rings onto the thiazole core. A common strategy involves the reaction of the amine with bifunctional electrophiles to construct five- or six-membered rings. For instance, reaction with α-haloketones can lead to the formation of thiazolo[4,5-b]pyridines, while condensation with β-ketoesters can yield thiazolo[4,5-b]pyrimidinones. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic approach often involves a condensation reaction followed by cyclization, which can sometimes be performed in a one-pot fashion. The ethyl group at the 3-position of the thiazole ring can influence the reactivity and solubility of the starting material and the resulting fused products.

| Reagent | Fused Heterocyclic System |

| α-Haloketones | Thiazolo[4,5-b]pyridines |

| β-Ketoesters | Thiazolo[4,5-b]pyrimidinones |

| Dicarbonyl compounds | Thiazolo[4,5-b]pyrazines |

Beyond simple fused systems, the thiazol-4-amine moiety can be incorporated into more elaborate polycyclic structures. This can be achieved through multi-step synthetic sequences or elegant cascade reactions. For example, the amine can be acylated with a suitable carboxylic acid, followed by intramolecular cyclization reactions to forge new rings. Another approach involves the use of the thiazole ring itself as a diene or dienophile in cycloaddition reactions, although this is less common for simple thiazoles. The construction of such polycyclic compounds is often driven by the desire to access novel chemical space for drug discovery and materials science.

Role in Multicomponent Reactions (MCRs) for Molecular Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity and complexity. The amino group of a thiazol-4-amine derivative can readily participate in various MCRs. For instance, in the Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. The use of a thiazol-4-amine in such a reaction would lead to the incorporation of the thiazole scaffold into a larger, more complex molecule in a single, efficient step. Similarly, in the Biginelli reaction, a β-ketoester, an aldehyde, and a urea or thiourea (B124793) derivative react to form a dihydropyrimidinone. While the thiazol-4-amine is not a direct component, its derivatives could be employed in related MCRs to build complex heterocyclic systems.

| Multicomponent Reaction | Potential Product Class |

| Ugi Reaction | α-Acylamino carboxamides bearing a thiazole moiety |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines incorporating a thiazole unit |

Precursor in the Development of Functional Materials and Chemical Probes (excluding specific properties or final applications)

The thiazole nucleus is a common feature in various functional organic materials and chemical probes due to its electronic properties and ability to coordinate with metal ions. The 3-Ethyl-1,2-thiazol-4-amine (B13582852) hydrochloride can serve as a starting material for the synthesis of such molecules. For example, the amino group can be readily derivatized to introduce functionalities capable of sensing specific analytes or to tune the photophysical properties of the molecule. The thiazole ring itself can act as a fluorophore or be incorporated into larger conjugated systems for applications in organic electronics. The synthesis of such materials often involves cross-coupling reactions to extend the conjugation or condensation reactions to attach specific functional groups.

Derivatization for Structure-Reactivity Relationship Studies

To understand how the structure of a molecule influences its chemical reactivity, chemists often synthesize a series of related compounds with systematic variations. 3-Ethyl-1,2-thiazol-4-amine hydrochloride is an excellent starting point for such studies. The amino group can be easily acylated, alkylated, or converted into other functional groups. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations. For instance, acylation of the amine would decrease its nucleophilicity and could direct further reactions to other positions on the thiazole ring. By systematically studying the reactivity of these derivatives, a deeper understanding of the factors governing the chemical behavior of the thiazole-amine scaffold can be obtained.

| Derivatization Reaction | Resulting Functional Group |

| Acylation | Amide |

| Alkylation | Secondary or Tertiary Amine |

| Diazotization followed by Sandmeyer reaction | Halogen, Cyano, etc. |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying components within a mixture. For a compound like 3-Ethyl-1,2-thiazol-4-amine (B13582852) hydrochloride, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly applicable.

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar, ionizable compounds such as amine hydrochlorides. Method development involves the systematic optimization of several parameters to achieve a desired separation with adequate resolution, peak shape, and analysis time.

The process typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized. researchgate.net The pH of the aqueous component is critical for controlling the ionization state of the amine group, thereby influencing its retention. A photodiode array (PDA) or UV detector is commonly used for detection, set at a wavelength where the thiazole (B1198619) ring exhibits maximum absorbance. researchgate.net

A typical method development workflow would include scouting gradients to determine the optimal solvent composition, followed by fine-tuning the flow rate and column temperature to improve peak symmetry and efficiency. Validation of the developed method would ensure its accuracy, precision, linearity, and robustness for routine use. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for 3-Ethyl-1,2-thiazol-4-amine hydrochloride Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Controls retention and elution of the polar analyte. |

| Gradient | 5% B to 95% B over 15 minutes | Elutes a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Influences analysis time and separation efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for sample introduction. |

| Detector | UV/PDA | Quantifies the analyte based on light absorbance. |

| Wavelength | ~240 nm (Hypothetical λmax) | Wavelength of maximum absorbance for sensitivity. |

GC-MS offers high sensitivity and structural information, making it a powerful tool for identification and quantification. However, the analysis of polar and non-volatile compounds like amine hydrochlorides by GC-MS presents challenges. The low volatility and thermal lability of the compound require a derivatization step to convert it into a more volatile and thermally stable analogue.

Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process masks the polar amine group, increasing the compound's volatility and improving its chromatographic behavior. The derivatized analyte is then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for unambiguous identification. The development of a GC-MS method for a related compound, 6-R-2-thiouracyls, highlights the applicability of this technique for heterocyclic compounds. researchgate.net

Table 2: Representative GC-MS Method Parameters for Derivatized 3-Ethyl-1,2-thiazol-4-amine

| Parameter | Typical Setting | Purpose |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Inert stationary phase for separating semi-polar compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling points. |

| Ion Source | Electron Ionization (EI) at 70 eV | Fragments the molecule for structural identification. |

| MS Mode | Scan (m/z 50-500) or SIM | Full scan for identification; Selected Ion Monitoring for quantification. |

Capillary Electrophoresis (CE) Techniques for Analytical Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. url.edu Given that this compound exists as a protonated cation in acidic solutions, Capillary Zone Electrophoresis (CZE) is an ideal analytical approach. researchgate.net CZE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

Method development in CZE involves optimizing the background electrolyte (BGE) or buffer, including its pH, ionic strength, and any organic modifiers. researchgate.net The applied voltage and capillary dimensions are also key parameters that affect separation efficiency and analysis time. Detection is typically performed using UV-Vis spectrophotometry. CZE methods have been successfully developed for the determination of other thiazole derivatives, demonstrating its utility for this class of compounds. researchgate.netnih.gov

Table 3: Potential Capillary Zone Electrophoresis Parameters

| Parameter | Typical Setting | Purpose |

| Capillary | Fused Silica (B1680970), 50 cm total length, 50 µm I.D. | Provides the channel for electrophoretic separation. |

| Background Electrolyte | 50 mM Phosphate (B84403) Buffer, pH 2.5 | Maintains pH, carries the current, and influences analyte mobility. |

| Applied Voltage | 20 kV | Driving force for the separation. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of the sample. |

| Detection | UV at ~240 nm | Monitors the analyte as it passes the detector window. |

Spectrophotometric and Electrochemical Detection Methods for Analytical Research

Beyond chromatography and electrophoresis, other analytical techniques can be developed for specific research applications.

Spectrophotometric methods based on UV-Visible absorption are simple, rapid, and cost-effective. For this compound, a direct spectrophotometric assay could be developed by measuring its absorbance in a suitable solvent. Alternatively, a more selective method could be based on the formation of a colored ion-pair complex. This approach involves reacting the cationic form of the amine with a large colored anion (e.g., from a sulfonephthalein dye), extracting the resulting complex into an organic solvent, and measuring its absorbance. researchgate.net

Electrochemical methods offer high sensitivity and are amenable to miniaturization. researchgate.net Techniques like cyclic voltammetry could be used to investigate the redox properties of the thiazole ring or the amine group. This information could then be used to develop a quantitative analytical method using techniques such as differential pulse voltammetry or amperometry, which measure the current response as a function of analyte concentration.

Table 4: Overview of Spectrophotometric and Electrochemical Method Parameters

| Method | Parameter | Typical Setting/Principle |

| UV-Vis Spectrophotometry | Wavelength (λmax) | Measurement of direct absorbance of the thiazole chromophore (~240 nm). |

| Reagent | Ion-pair formation with a dye (e.g., bromothymol blue) for colorimetric analysis. researchgate.net | |

| Solvent | Aqueous buffer or organic solvent for extraction. | |

| Electrochemical Detection | Technique | Cyclic Voltammetry to determine redox potential. |

| Working Electrode | Glassy Carbon Electrode. | |

| Supporting Electrolyte | e.g., 0.1 M HCl or phosphate buffer. | |

| Quantitative Method | Differential Pulse Voltammetry for sensitive concentration measurement. |

Development of Robust Analytical Protocols for Research Scale

The development of a robust analytical protocol requires that the chosen method (e.g., HPLC, CE) is thoroughly validated to ensure its performance is reliable and fit for purpose. Validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Key validation parameters are defined by international guidelines and are essential for ensuring data quality in a research setting. researchgate.netnih.gov

A robust protocol is one that is insensitive to small, deliberate variations in method parameters, ensuring its reliability over time and across different laboratory environments. This involves testing the method's performance while slightly varying conditions such as mobile phase composition, pH, temperature, and flow rate. The outcome is a well-characterized and dependable analytical procedure for the routine analysis of this compound.

Table 5: Key Validation Parameters for a Research-Scale Analytical Protocol

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interference at the analyte's retention time. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy. | Defined by linearity studies. |

| Accuracy (Recovery) | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. nih.gov |

| Precision (Repeatability) | The agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in method parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2%). |

Future Research Directions and Emerging Opportunities in Thiazole Amine Chemistry

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis. However, recent advancements are paving the way for more efficient and sustainable approaches. Future research could focus on developing unconventional synthetic pathways for 3-Ethyl-1,2-thiazol-4-amine (B13582852) hydrochloride that offer advantages such as milder reaction conditions, higher yields, and the use of greener solvents.

One promising area is the use of novel catalytic systems. For instance, copper-catalyzed multi-component reactions have emerged as a powerful tool for constructing thiazole rings. acs.orgresearchgate.net Research could explore the feasibility of a one-pot synthesis of 3-Ethyl-1,2-thiazol-4-amine hydrochloride from simple starting materials using a copper catalyst. Another avenue is the application of biocatalysts, such as chitosan-based hydrogels, which can promote thiazole synthesis under eco-friendly ultrasonic irradiation. eurjchem.commdpi.com

| Catalyst Type | Potential Advantages for Thiazole-Amine Synthesis | Relevant Research Findings |

| Copper-based Catalysts | High efficiency, good functional group tolerance, potential for multi-component reactions. | Enables the synthesis of diverse thiazole derivatives from simple starting materials. acs.orgresearchgate.net |

| Palladium-based Catalysts | Effective for cross-coupling reactions to introduce substituents onto the thiazole ring. | Useful for creating functionalized thiazole scaffolds. researchgate.net |

| Biocatalysts (e.g., Chitosan) | Eco-friendly, reusable, can be used in conjunction with green techniques like sonication. | Demonstrates high yields in the synthesis of thiazole derivatives under mild conditions. eurjchem.commdpi.com |

| Microwave-assisted Synthesis | Rapid reaction times, often leading to higher yields and cleaner products. | A widely adopted green chemistry approach for the synthesis of heterocyclic compounds. researchgate.net |

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new reactivity. The application of advanced real-time spectroscopic techniques can provide invaluable insights into reaction intermediates, transition states, and kinetics.

Techniques such as in operando Flow NMR and FTIR spectroscopy can be employed to monitor the formation of the thiazole ring and the introduction of the ethyl and amine groups in real-time. researchgate.net This would allow for the identification of rate-determining steps and the optimization of reaction parameters to maximize yield and minimize by-product formation. Furthermore, attosecond core-level spectroscopy is an emerging tool that can capture the intricate electron and nuclear dynamics during chemical reactions, offering unprecedented detail on the molecular level. acs.org

Predictive Computational Chemistry for Novel Reactivity and Materials Design

Computational chemistry offers a powerful predictive tool for exploring the potential of this compound without the need for extensive empirical experimentation. Density Functional Theory (DFT) calculations can be used to predict the compound's electronic structure, spectroscopic properties, and reactivity. scispace.comsemanticscholar.org

For instance, computational studies can help in:

Predicting Reaction Outcomes: Simulating reaction pathways to identify the most favorable conditions for the synthesis and functionalization of the molecule.

Designing Novel Materials: Predicting the optical and electronic properties of polymers or coordination complexes incorporating the this compound scaffold. scispace.com This could guide the development of new materials for applications in optoelectronics.

| Computational Method | Application in Thiazole-Amine Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. | HOMO-LUMO energy gaps, charge distribution, IR and NMR spectra. scispace.comsemanticscholar.org |

| Molecular Docking | Primarily for biological applications, but can inform on intermolecular interactions in materials. | Binding affinities and interaction modes. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Wavelengths of maximum absorption and emission, crucial for optoelectronic material design. scispace.com |

Role as a Scaffold for Designing Novel Chemical Entities for Non-Biological Applications

While much of the research on thiazole derivatives has been in the context of medicinal chemistry, the unique electronic and structural properties of the thiazole ring make it an attractive scaffold for a variety of non-biological applications. mdpi.com this compound could serve as a versatile building block for the development of novel functional materials.

Potential non-biological applications to be explored include:

Materials Science: The thiazole ring is an electron-rich heterocycle, and its incorporation into polymers could lead to materials with interesting electronic and optical properties. acs.org Thiazole-based polymers have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics. acs.org The presence of the amine group in this compound offers a convenient point for polymerization.

Corrosion Inhibitors: Thiazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. eurjchem.comscispace.com The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal surfaces, forming a protective layer. The potential of this compound as a corrosion inhibitor could be a valuable area of research.

Coordination Chemistry: The nitrogen atom of the thiazole ring and the exocyclic amine group can act as ligands, forming complexes with various metal ions. researchgate.net These coordination complexes could have applications in catalysis, sensing, or as luminescent materials.

Q & A

Q. Purity Optimization :

Q. Table 1. Example Reaction Conditions from Analogous Syntheses

| Compound | Method | Yield | Reference |

|---|---|---|---|

| Articaine HCl | One-pot cyclization, oxidation | 17% | |

| Benzothiophen-3-amine | Gewald modification | 78% |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR chemical shifts (e.g., thiazole protons at δ 6.5–7.5 ppm) .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases.

- Elemental Analysis : Verify stoichiometry (e.g., C: 34.4%, H: 5.7%, N: 12.5%, S: 14.6%) .

- Solubility Testing : Measure in aqueous buffers (e.g., 15 mg/mL in DMSO) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., receptor selectivity)?

Answer:

Conflicting results (e.g., M1 muscarinic receptor agonism vs. off-target effects) require:

Receptor Profiling : Use radioligand binding assays to confirm subtype selectivity .

Dose-Response Studies : Identify therapeutic windows (e.g., CDD-0102A at 1.2 mg/kg reduced repetitive behaviors in mice without motor side effects) .

Behavioral Models : Validate findings in multiple ASD models (e.g., BTBR vs. B6 mice) .

Q. Table 2. Pharmacological Data from Analogous Compounds

| Compound | Target Receptor | Effect (Model) | Dose | Reference |

|---|---|---|---|---|

| CDD-0102A | M1 mAChR | Reduced grooming (BTBR) | 1.2 mg/kg, i.p. | |

| Molindone HCl | Dopamine D2 | Antipsychotic (humans) | 10–100 mg/day |

Advanced: How can low solubility in biological assays be addressed?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility .

- Salt Forms : Compare hydrochloride vs. free base solubility (e.g., Molindone HCl: 15 mg/mL in water) .

- Prodrug Design : Modify the amine group to improve lipophilicity (e.g., acetylation) .

Advanced: What strategies optimize synthetic yields for scale-up?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .

- One-Pot Synthesis : Combine steps (cyclization + amination) to reduce intermediates .

- Process Analytics : Use in-situ FTIR or HPLC to monitor reaction progress.

Q. Table 3. Yield Optimization in Analogous Syntheses

| Reaction Step | Condition Adjustment | Yield Increase | Reference |

|---|---|---|---|

| Cyclization | Acetic acid catalyst | 70% → 78% | |

| HCl Salt Precipitation | Anhydrous ethanol | 65% → 82% |

Basic: How is biological activity evaluated for thiazole derivatives?

Answer:

- In Vitro : Receptor binding assays (e.g., 5-HT₂A, mAChR) .

- In Vivo : Behavioral tests (e.g., reversal learning for cognitive flexibility) .

- DMPK Studies : Measure plasma half-life and brain penetration in rodent models .

Advanced: How to interpret conflicting stability data under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months; compare degradation products via HPLC .

- Lyophilization : Improve shelf-life for hygroscopic hydrochloride salts .

Basic: What safety protocols are recommended for handling hydrochloride salts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.